molecular formula C19H18FN5O3 B2702604 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396791-86-8

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2702604
CAS No.: 1396791-86-8
M. Wt: 383.383
InChI Key: UDLDYUNDRHTDFR-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule Structurally, it's composed of an isoquinoline derivative and a tetrazole moiety, connected by a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials

    • 6,7-Dimethoxy-1-tetralone

    • 4-Fluorophenylhydrazine

    • Sodium azide

  • Steps

    • Step 1: : Condensation of 6,7-Dimethoxy-1-tetralone with ammonium acetate to form 6,7-dimethoxy-3,4-dihydroisoquinoline.

    • Step 2: : Diazotization of 4-Fluorophenylhydrazine followed by reaction with sodium azide to form 2-(4-fluorophenyl)-2H-tetrazole.

    • Step 3: : Coupling of the two intermediate compounds through a methylene bridge formation, typically using methanone as the linking reagent.

Industrial Production Methods

Industrial production usually follows similar synthetic routes but with optimized conditions for higher yields and purity:

  • Large-scale reactors for controlled temperature and pressure conditions.

  • Enhanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the methylene bridge, leading to potential oxidative derivatives.

  • Reduction: : Reduction can occur, especially at the isoquinoline ring, yielding reduced isoquinoline derivatives.

  • Substitution: : Substitution reactions can take place at the fluorophenyl or methoxy groups, resulting in various substituted products.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: : Various alkyl or aryl halides for substitution reactions under basic or acidic conditions.

Major Products

  • Oxidative products at the methylene bridge.

  • Reduced isoquinoline derivatives.

  • Substituted derivatives at the fluorophenyl or methoxy groups.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in metal-catalyzed reactions.

  • Material Science: : Building block in the synthesis of advanced materials.

Biology

  • Enzyme Inhibitors: : Potential for designing enzyme inhibitors due to its complex structure.

  • Bioactive Compounds: : Basis for synthesizing bioactive molecules with medicinal properties.

Medicine

  • Drug Design: : Template for the development of novel pharmaceuticals, especially in oncology and neurology.

  • Diagnostic Agents: : Precursors for imaging agents in diagnostic medicine.

Industry

  • Chemical Synthesis: : Intermediates in the production of fine chemicals.

  • Pharmaceutical Manufacturing: : Precursor for various drug molecules.

Mechanism of Action

Molecular Targets and Pathways

  • Enzymatic Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, altering enzymatic activity.

  • Signal Transduction: : Modulates signal transduction pathways by interacting with cellular receptors.

Comparison with Similar Compounds

The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone lies in its combination of an isoquinoline and a tetrazole ring, providing a unique pharmacophore.

Similar Compounds

  • (6,7-dimethoxy-1-tetralone): : Lacks the tetrazole moiety.

  • (4-fluorophenylhydrazine): : Only the precursor, lacks the full structure.

  • Isoquinoline derivatives: : Broad class but without the specific functional groups combined in this compound.

Each of these related compounds lacks the precise combination of functional groups that endow this compound with its unique properties and applications. The tailored structure allows for specific interactions in chemical reactions and biological systems.

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Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(4-fluorophenyl)tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3/c1-27-16-9-12-7-8-24(11-13(12)10-17(16)28-2)19(26)18-21-23-25(22-18)15-5-3-14(20)4-6-15/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLDYUNDRHTDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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